3-Iodo-2-phenyl-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2-phenyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IO/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBYQJBZNPJMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452784 | |
| Record name | 3-iodo-2-phenyl-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246230-86-4 | |
| Record name | 3-iodo-2-phenyl-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Strategies of 3 Iodo 2 Phenyl Benzofuran
Palladium-Mediated Coupling Reactions at the C3-Iodo Position
Palladium catalysis is a cornerstone for the functionalization of 3-iodo-2-phenyl-benzofuran. The carbon-iodine bond is susceptible to oxidative addition to a palladium(0) species, initiating a catalytic cycle that enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govscielo.br A range of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and various carbonylative couplings, have been successfully applied to this substrate. nih.govresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. scielo.br This reaction has been effectively used to arylate the C3 position of this compound and its analogues. scielo.brthieme-connect.com
In a study utilizing a silica-supported pyridinium (B92312) ionic liquid-based heterogeneous palladium catalyst, 3-iodo-2-phenylbenzofuran was coupled with various arylboronic acids. thieme-connect.com The reactions proceeded efficiently, accommodating both electron-donating and electron-withdrawing substituents on the boronic acid, to produce a series of 3-aryl-2-phenyl-benzofurans in moderate to high yields. thieme-connect.com The use of a heterogeneous catalyst offers advantages such as being phosphine-free and allowing for catalyst recycling. thieme-connect.com
Another study on the related 3-iodo-2-(methylthio)benzo[b]furan demonstrated that Pd(PPh₃)₄ is a highly effective catalyst for Suzuki coupling with phenylboronic acid, achieving a 97% yield. scielo.br General conditions for the Suzuki-Miyaura coupling of 3-iodobenzofurans involve using a palladium catalyst like Pd(PPh₃)₄ with a base such as potassium hydroxide (B78521) in a mixed solvent system like toluene/ethanol/water at reflux. nih.gov These reactions highlight the utility of the Suzuki-Miyaura coupling for creating diverse biaryl and heteroaryl structures based on the benzofuran (B130515) core. nih.govthieme-connect.com
Table 1: Suzuki-Miyaura Cross-Coupling of 3-Iodo-benzofuran Derivatives Data based on reactions with various substituted 3-iodobenzofurans and arylboronic acids.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-Iodo-2-phenylbenzofuran | Arylboronic acids | Silica supported Pd-pyridinium-SILP | - | - | Optimized conditions | Moderate to High | thieme-connect.com |
| 3-Iodo-2-(methylthio)benzo[b]furan | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O | Reflux | 97% | scielo.br |
| Generic 3-Iodobenzofuran (B11763985) | Boronic acid | Pd(PPh₃)₄ (10 mol%) | KOH | Toluene/EtOH/H₂O | Reflux | Moderate to Good | nih.gov |
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a fundamental tool for constructing carbon-carbon triple bonds. mdpi.com This methodology has been extensively applied to this compound to synthesize 3-alkynyl derivatives. thieme-connect.commdpi.com
Using a heterogeneous silica-supported palladium catalyst, 3-iodo-2-phenylbenzofuran was successfully coupled with a variety of terminal alkynes bearing aromatic or aliphatic groups. thieme-connect.com These reactions were carried out under phosphine-free and copper-free conditions, and the catalyst demonstrated good reusability. thieme-connect.com The resulting 3-alkynyl benzofuran derivatives were obtained in moderate to high yields. thieme-connect.com
In another example, the Sonogashira coupling of this compound with ethynylferrocene (B1143415) was achieved using a heterogeneous palladium catalyst (CAT-1) and a copper(I) iodide co-catalyst in DMF with potassium acetate (B1210297) as the base. mdpi.com This reaction proceeded to full conversion, yielding the ferrocene-benzofuran hybrid product in high (83%) isolated yield. mdpi.com Standard conditions for Sonogashira couplings on the 3-iodobenzofuran core often involve a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) co-catalyst, and an amine base such as diethylamine (B46881) in a solvent like DMF. nih.gov
Table 2: Sonogashira Cross-Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Terminal alkynes (aromatic or aliphatic) | Silica supported Pd-pyridinium-SILP | - | - | Optimized, copper-free | Moderate to High | thieme-connect.com |
| Ethynylferrocene | CAT-1 (2.8 mol% Pd), CuI (2.8 mol%) | KOAc | DMF | 100 °C, 3 h | 83% | mdpi.com |
| Terminal alkyne | PdCl₂(PPh₃)₂ (3%), CuI (3%) | Et₂NH | DMF | 50 °C | Moderate to Good | nih.gov |
The Heck coupling reaction provides a method for the arylation or vinylation of alkenes. For substrates like this compound, this reaction allows for the introduction of alkenyl substituents at the C3 position. nih.gov The reaction typically involves a palladium catalyst, a base, and often a phase-transfer agent. nih.gov
A general procedure for the Heck coupling of 3-iodobenzofurans utilizes palladium(II) acetate as the catalyst, sodium carbonate as the base, and tetra-n-butylammonium iodide as a halide salt additive in DMF at 80 °C. nih.gov This method has been employed in the parallel synthesis of multi-substituted benzo[b]furan libraries, demonstrating its utility in generating diverse structures from a common 3-iodobenzofuran intermediate. nih.gov The products are generally obtained in moderate to good yields with high purity. nih.gov While specific examples starting directly from this compound are part of this general methodology, the reaction's success on the broader class of 3-iodobenzofurans indicates its applicability. nih.govresearchgate.net
Table 3: Heck Coupling of 3-Iodobenzofurans
| Coupling Partner | Catalyst | Base | Additive | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Alkenes (R³CH=CH₂) | Pd(OAc)₂ (5 mol%) | Na₂CO₃ | n-Bu₄NI | DMF | 80 °C | Moderate to Good | nih.gov |
The carbonylative Suzuki coupling is a three-component reaction involving an aryl halide, an organoboron reagent, and carbon monoxide. It results in the formation of a ketone, effectively inserting a carbonyl group between the aryl groups of a standard Suzuki coupling. This reaction has been applied to 3-iodobenzofuran systems to synthesize 3-aroyl-benzofurans. nih.gov
The process is typically carried out under an atmosphere of carbon monoxide using a palladium catalyst such as dichlorobis(triphenylphosphine)palladium(II). nih.gov Key reagents include a base like potassium carbonate and often a salt additive such as sodium iodide, with the reaction being run in a solvent like anisole (B1667542) at elevated temperatures. nih.gov This method was successfully integrated into a library synthesis of 2,3,5-trisubstituted benzo[b]furans, showcasing its reliability for introducing keto-linkages at the C3 position. nih.govresearchgate.net
Table 4: Carbonylative Suzuki Coupling of 3-Iodobenzofurans
| Coupling Partner | Catalyst | CO Pressure | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Boronic acid | PdCl₂(PPh₃)₂ (3 mol%) | 1 atm | K₂CO₃ | Anisole | 80 °C | Moderate to Good | nih.gov |
Carboalkoxylation introduces an alkoxycarbonyl (ester) group onto an aromatic ring from an aryl halide, using carbon monoxide and an alcohol. nih.gov This palladium-catalyzed reaction transforms the C-I bond of 3-iodobenzofurans into a C3-ester functionality. nih.govresearchgate.net
The reaction is generally performed under a carbon monoxide atmosphere with a palladium catalyst, often palladium(II) acetate, in conjunction with a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). nih.gov An organic base, such as triethylamine (B128534), is used to neutralize the hydrogen halide formed during the reaction. The alcohol serves as both the reactant and, in some cases, the solvent, though DMF is also commonly used. nih.gov This transformation has been shown to proceed in moderate to good yields, providing a direct route to benzofuran-3-carboxylates. nih.gov
Table 5: Carboalkoxylation of 3-Iodobenzofurans
| Reagents | Catalyst System | CO Pressure | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Alcohol (R³OH) | Pd(OAc)₂ (3 mol%), dppf (5 mol%) | 1 atm | TEA | DMF | 70 °C | Moderate to Good | nih.gov |
Aminocarbonylation is a versatile palladium-catalyzed reaction that constructs an amide functionality by combining an aryl halide, carbon monoxide, and an amine. mdpi.comresearchgate.net This reaction has been used to functionalize this compound, leading to the synthesis of 2-phenyl-N-substituted-benzofuran-3-carboxamides. mdpi.com
A heterogeneous palladium catalyst immobilized on a supported ionic liquid phase (SILP) has proven effective for this transformation. mdpi.comresearchgate.net In one study, 3-iodo-2-phenylbenzofuran was reacted with propargylamine (B41283) under 20 bar of CO pressure at 100 °C in a DMF/triethylamine solvent/base system. mdpi.com The reaction required five equivalents of the amine for full conversion and yielded the corresponding amide intermediate in 83% yield. mdpi.com The catalyst showed excellent reusability over multiple runs with low palladium leaching. mdpi.comresearchgate.net This method allows for the direct attachment of an amide group, a common pharmacophore, to the benzofuran core. mdpi.com
Table 6: Aminocarbonylation of this compound
| Amine | Catalyst | CO Pressure | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Propargylamine | CAT-1 (Pd-pyridinium-SILP) (1.4 mol% Pd) | 20 bar | Et₃N | DMF | 100 °C | 83% | mdpi.com |
| Aminoferrocene | CAT-1 (Pd-pyridinium-SILP) (1.4 mol% Pd) | 20 bar | Et₃N | DMF | 100 °C, 7 h | 86% | mdpi.com |
Halogen Dance Reactions and Regioisomerization Studies
Halogen dance reactions are rearrangements of halogen substituents on aromatic rings, providing a powerful method to access positions that are otherwise difficult to functionalize. whiterose.ac.ukrsc.org In the context of benzofuran derivatives, these reactions can lead to the migration of a halogen atom to a different position on the heterocyclic ring.
For instance, when 2-iodobenzofuran (B1590796) is treated with lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran (B95107) at low temperatures, followed by the addition of an aldehyde, a halogen dance reaction occurs. researchgate.net This results in the formation of a 2-substituted 3-iodobenzofuran as the exclusive product. researchgate.net This transformation highlights the propensity of the iodo group to migrate from the 2-position to the 3-position under basic conditions, which is a key consideration in the synthesis of specifically substituted benzofurans. A similar strategy involving iodination and a subsequent halogen dance reaction can be employed to prepare compounds from their precursors. google.com
These studies underscore the importance of understanding the conditions that promote or prevent halogen dance reactions to achieve the desired regioisomer in the synthesis of functionalized benzofurans. The choice of base, solvent, and temperature can significantly influence the outcome of the reaction.
Nucleophilic Substitution Reactions Involving the Iodo Group
The iodo group at the C3 position of this compound is a good leaving group, making it susceptible to a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups at this position.
Palladium- and copper-catalyzed reactions are frequently employed to functionalize this compound. For example, it can undergo aminocarbonylation reactions with various amines in the presence of a palladium catalyst and carbon monoxide to yield the corresponding 3-carboxamide derivatives. mdpi.com In one study, the aminocarbonylation of this compound with propargylamine required five equivalents of the amine to achieve full conversion, yielding the amide product in 83% yield. mdpi.com Similarly, reaction with aminomethylferrocene under similar conditions led to the corresponding ferrocene-containing carboxamide. mdpi.com
Another important reaction is the Sonogashira coupling, where this compound is coupled with terminal alkynes. mdpi.com The conditions for this reaction, including the choice of solvent and base, are crucial for its success. For example, low conversions were observed in DMF with triethylamine as the base, while the use of an inorganic base like potassium acetate promoted the desired coupling. mdpi.com
These nucleophilic substitution reactions demonstrate the utility of this compound as a building block for creating diverse and complex molecules with potential applications in materials science and medicinal chemistry.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Propargylamine, CO | Pd catalyst, DMF, Et₃N, 100°C | 2-Phenyl-N-(prop-2-yn-1-yl)benzofuran-3-carboxamide | 83 | mdpi.com |
| Aminomethylferrocene, CO | Pd catalyst, DMF, Et₃N, 100°C | N-(Ferrocenylmethyl)-2-phenylbenzofuran-3-carboxamide | 61 | mdpi.com |
| Ethynyltrimethylsilane | Pd catalyst, KOAc, 100°C | 2-Phenyl-3-((trimethylsilyl)ethynyl)benzofuran | N/A | mdpi.com |
N/A: Not available in the provided search results.
Further Functionalization of the Benzofuran Scaffold in this compound Derivatives
Beyond reactions at the C3-iodo position, the benzofuran scaffold of derivatives of this compound can be further modified. This allows for the synthesis of highly functionalized molecules with tailored properties.
One strategy involves the derivatization of functional groups introduced through nucleophilic substitution. For example, a terminal alkyne introduced via a Sonogashira coupling can undergo a subsequent azide-alkyne cycloaddition to form a triazole ring. mdpi.com This multi-step process allows for the construction of complex heterocyclic systems.
Furthermore, the benzene (B151609) ring of the benzofuran core can be functionalized. While the C4 position is generally the least nucleophilic and not prone to electrophilic aromatic substitution, directed ortho-lithiation strategies can be employed for regioselective functionalization. mdpi.com Additionally, cross-coupling reactions can be performed on derivatives where other positions of the benzofuran nucleus have been halogenated. rsc.org
The ability to perform further functionalization on the benzofuran scaffold enhances the molecular diversity that can be achieved from this compound, making it a valuable intermediate in synthetic chemistry.
Chemo- and Regioselective Transformations
Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex molecules from multifunctional starting materials like this compound and its derivatives. The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of a reaction towards a specific isomer or functional group transformation.
In the context of palladium-catalyzed reactions, the ligand coordinated to the metal center can significantly influence selectivity. For instance, in the annulation of certain cyclic aryliodoniums, the use of a palladium catalyst with a monophosphine ligand like triphenylphosphine (B44618) can favor N-oriented cyclization, while a bisphosphine ligand like BINAP can switch the selectivity towards O-oriented cyclization. acs.org This highlights the ability to tune the catalyst system to achieve the desired chemoselectivity.
Regioselectivity is also a key consideration in the functionalization of the benzofuran ring system. For example, in Friedel-Crafts acylation of benzofurans, achieving high C2/C3 regioselectivity can be challenging. nih.gov However, alternative strategies, such as the rearrangement of 2-hydroxychalcones, have been developed to selectively synthesize 3-acylbenzofurans. nih.govscispace.com
The development of highly selective transformations is crucial for the efficient synthesis of well-defined benzofuran derivatives, avoiding the formation of complex product mixtures and simplifying purification processes.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Iodo 2 Phenyl Benzofuran and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.
For 3-iodo-2-phenyl-benzofuran, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, shows characteristic signals for the protons of the benzofuran (B130515) core and the phenyl substituent. orgsyn.org The protons on the benzofuran moiety typically appear in the aromatic region, with multiplets observed between δ 7.31 and 7.52 ppm. orgsyn.org The protons of the 2-phenyl group also resonate in this region, with distinct multiplets around δ 7.42-7.52 ppm and δ 8.18-8.19 ppm. orgsyn.org
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. For this compound, the spectrum recorded at 126 MHz in CDCl₃ exhibits a signal for the carbon atom bearing the iodine at approximately δ 61.4 ppm. orgsyn.org Other key signals include those for the benzofuran ring carbons and the phenyl group carbons, appearing in a range from δ 111.4 to 154.1 ppm. orgsyn.org For instance, the carbons of the phenyl ring are observed at δ 127.7, 128.7, and 130.2 ppm, while the carbons of the benzofuran core appear at specific shifts, such as δ 111.4, 122.1, 123.7, 125.9, 129.4, 153.3, and 154.1 ppm. orgsyn.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment. dtu.dk These experiments are crucial for distinguishing between isomers and for the complete assignment of complex spectra in substituted derivatives. dtu.dk
| Compound | Nucleus | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) |
| This compound | ¹H | CDCl₃ | 500 | 7.31-7.38 (m, 2H), 7.42-7.52 (m, 5H), 8.18-8.19 (m, 2H) orgsyn.org |
| ¹³C | CDCl₃ | 126 | 61.4, 111.4, 122.1, 123.7, 125.9, 127.7, 128.7, 129.4, 130.2, 132.7, 153.3, 154.1 orgsyn.org | |
| 5-Iodo-2-(4-methoxyphenyl)benzofuran | ¹H | CDCl₃ | 400 | 7.88 (d, J = 1.9 Hz, 1H), 7.78 (d, J = 8.9 Hz, 2H), 7.78 (dd, J = 8.5 Hz, J = 1.8 Hz, 1H), 7.28 (s, 1H), 6.98 (d, J = 8.9 Hz, 2H), 6.81 (d, J = 0.7 Hz, 1H), 3.87 (s, 3H) rsc.org |
| Benzofuran-2-yl-(4-Iodo-Phenyl)-3-Pyridylmethanol | ¹H | Not specified | Not specified | 8.45 (d, J = 2.3 Hz, 1H), 8.38 (dd, J = 1.5, 4.8 Hz, 1H), 7.75 (dt, J = 6.5 Hz, 1H), 7.68 (d, J = 8.5 Hz, 2H), 7.55 (m, 1H), 7.30 (m, 4H), 7.14 (d, J = 8.6 Hz, 2H), 6.39 (s, 1H), 6.70 (s, 1H) tandfonline.com |
| ¹³C | Not specified | Not specified | 159.47, 155.63, 148.72, 148.61, 143.84, 140.44, 137.79, 135.78, 129.64, 128.00, 125.26, 123.63, 123.54, 121.86, 111.88, 107.12, 94.56, 53.92 tandfonline.com |
Mass Spectrometry (MS, HRMS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound. etamu.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound, the calculated mass for the molecular ion [M]⁺ is 319.9698, with the found value being 319.9688, confirming the chemical formula C₁₄H₉IO. orgsyn.org HRMS is also invaluable for characterizing derivatives, such as in the case of C₁₀H₉IO₄, where the calculated value for [M+Na]⁺ was 342.9438 and the found value was 342.9441. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org This technique is particularly useful for analyzing mixtures, where it can separate the components before they are individually analyzed by the mass spectrometer. etamu.eduwikipedia.org The mass spectrometer fragments the molecules into characteristic patterns, which serve as a molecular fingerprint for identification. etamu.edu
| Compound | Technique | Ionization Mode | Calculated m/z | Found m/z | Formula |
| This compound | HRMS | Not specified | 319.9698 ([M]⁺) | 319.9688 orgsyn.org | C₁₄H₉IO |
| 3,5-Diacetoxyiodobenzene | HRMS | Not specified | 342.9438 ([M+Na]⁺) | 342.9441 nih.gov | C₁₀H₉IO₄ |
| N-Ferrocenylmethyl-2-phenylbenzofuran-3-carboxamide derivative (6b) | HRMS | Not specified | 459.1034 ([M]⁺) | 459.1028 mdpi.com | C₂₇H₂₁FeN₃O |
| 5,7-Diiodo-2-phenylbenzofuran | HRMS | EI-TOF | 459.8821 ([M]+) | 459.8825 semanticscholar.org | C₁₅H₁₀I₂O |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound, recorded from a chloroform solution, displays characteristic absorption bands. orgsyn.org Key peaks are observed at 3062 cm⁻¹ (aromatic C-H stretch), 1590 cm⁻¹ (C=C aromatic ring stretch), and 1453 cm⁻¹ (C=C aromatic ring stretch). orgsyn.org These absorptions are indicative of the benzofuran and phenyl ring structures. In derivatives, additional peaks corresponding to other functional groups can be observed, for example, a strong carbonyl (C=O) stretch in carboxylated or ester-containing analogs. dtu.dk
| Compound | Sample Phase | Wavenumbers (cm⁻¹) | Key Functional Groups |
| This compound | CHCl₃ | 3062, 1590, 1453 orgsyn.org | Aromatic C-H, C=C stretch |
| A benzofuran derivative (3) | KBr | 3467, 2922, 1766, 1466, 1064 dtu.dk | O-H, C-H, C=O, C=C, C-O |
| A benzofuran derivative (4) | KBr | 3344, 2853, 1681, 1258, 1073, 779 dtu.dk | O-H, C-H, C=O, C-O |
| 5-Iodo-2-(4-methoxyphenyl)benzofuran | KBr | 1610, 1504, 1441, 1252, 1177, 1038, 835, 804, 791 rsc.org | C=C, C-O, C-I |
| Ferrocenyl-alkynyl-benzofuran (9) | KBr | 3094, 3019, 2214, 1454, 1441, 1123, 1063, 1024, 999, 818, 754, 689 mdpi.com | Aromatic C-H, Alkyne C≡C, C=C |
X-ray Diffraction Analysis for Solid-State Structure Determination
Similarly, in 2-(4-fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran, the benzofuran fragment is nearly planar, and the dihedral angles between its mean plane and the pendant 4-fluorophenyl and phenyl rings are 8.0 (1)° and 86.06 (6)°, respectively. iucr.org The crystal structure of a ferrocene-benzofuran hybrid derived from 3-iodo-2-phenylbenzofuran showed that the cyclopentadienyl (B1206354) rings of the ferrocenyl moiety are perpendicular to the plane of the benzofuran core. mdpi.com
These examples demonstrate that X-ray diffraction is a powerful tool to confirm the connectivity of atoms and to study the subtle conformational details and intermolecular interactions, such as hydrogen bonds and π–π stacking, that govern the solid-state packing of these molecules. iucr.org
| Compound | Crystal System | Space Group | Key Parameters | Dihedral Angles (°) |
| 3-Ethylsulfinyl-5-iodo-2-phenyl-1-benzofuran | Orthorhombic | Pbca | a = 11.7297 Å, b = 7.4560 Å, c = 34.0313 Å nih.gov | Phenyl ring to benzofuran plane: 32.56 (6) nih.gov |
| 2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran | Triclinic | P1 | a = 8.1771 Å, b = 9.8877 Å, c = 11.8423 Å, α = 103.108°, β = 90.872°, γ = 111.546° iucr.org | 4-Fluorophenyl to benzofuran: 8.0 (1); Phenyl to benzofuran: 86.06 (6) iucr.org |
| 5-Iodo-2,7-dimethyl-3-phenylsulfonyl-1-benzofuran | Monoclinic | P2₁/n | a = 8.1165 Å, b = 14.0295 Å, c = 13.2470 Å, β = 90.320° semanticscholar.org | Phenyl ring to benzofuran plane: 76.31 (8) semanticscholar.org |
| A dibenzo[b,d]furan-one derivative (3) | Triclinic | P-1 | a = 7.0075 Å, b = 9.9741 Å, c = 14.5706 Å, α = 81.108°, β = 79.856°, γ = 70.532° dtu.dk | Not specified |
Theoretical and Computational Chemistry Studies on Benzofuran Iodoaryl Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. physchemres.org DFT calculations have been successfully applied to 2-phenylbenzofuran (B156813) and its derivatives to understand their geometry, electronic properties, and reactivity. physchemres.orgresearchgate.netnih.gov These studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic descriptors.
For the parent 2-phenylbenzofuran molecule, DFT calculations have shown that the molecule adopts a pseudo-planar geometry, with a very small dihedral angle between the benzofuran (B130515) and phenyl rings. physchemres.org The introduction of a bulky iodine atom at the 3-position is expected to influence this planarity due to steric effects.
Key electronic parameters calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. The distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively. In 2-phenylbenzofuran derivatives, the HOMO and LUMO are typically delocalized over the entire π-conjugated system of the benzofuran and phenyl rings. nih.gov The presence of the iodine atom in 3-Iodo-2-phenyl-benzofuran would likely modulate the energies and distributions of these frontier orbitals.
Table 1: Calculated Electronic Properties of 2-Phenylbenzofuran using DFT
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -0.22 eV | physchemres.org |
| LUMO Energy | -0.06 eV | physchemres.org |
| HOMO-LUMO Gap | 0.16 eV | physchemres.org |
Note: The values presented are from a specific study and may vary depending on the chosen DFT functional and basis set.
Hard and Soft Acids and Bases (HSAB) Principle Applications in Reaction Mechanism Analysis
The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept used to explain and predict the outcome of chemical reactions. wikipedia.org It classifies chemical species as "hard," "soft," or "borderline" acids and bases. wikipedia.org Hard acids and bases are typically small, highly charged, and not very polarizable, while soft acids and bases are larger, have a lower charge, and are more polarizable. wikipedia.org The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. wikipedia.orgadichemistry.com
In the context of this compound, the HSAB principle can be applied to understand its reactivity towards different reagents. The iodine atom, being large and polarizable, would be considered a soft center. The various carbon and oxygen atoms within the benzofuran ring system can exhibit different degrees of hardness or softness, which can be quantified using local reactivity descriptors derived from DFT calculations, such as Fukui functions or local softness.
For instance, in nucleophilic or electrophilic substitution reactions, the HSAB principle can help predict the most probable site of attack. A soft nucleophile would be expected to preferentially attack a soft electrophilic site on the this compound molecule. Conversely, a hard nucleophile would favor a hard electrophilic site. The application of HSAB theory is particularly useful in understanding the regioselectivity of reactions involving ambident nucleophiles. wikipedia.org
Molecular Modeling and Simulation of Reaction Pathways
Molecular modeling and simulation are invaluable tools for elucidating the detailed mechanisms of chemical reactions. These methods allow for the exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a comprehensive picture of the reaction pathway.
For the synthesis and reactions of benzofuran derivatives, computational studies have been employed to investigate various reaction mechanisms, such as those involved in the formation of the benzofuran ring system. bohrium.com For example, the mechanism of formation of benzofurans from the coupling of phenoxy radicals has been studied using DFT. nih.gov These studies can identify key intermediates and transition states, helping to rationalize experimental observations and optimize reaction conditions.
In the case of this compound, molecular modeling could be used to simulate its participation in reactions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are common for aryl iodides. nih.gov Such simulations would involve:
Geometry optimization of reactants, intermediates, transition states, and products.
Transition state searching to locate the highest energy point along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state connects the correct reactants and products.
Calculation of activation barriers and reaction enthalpies to determine the feasibility and kinetics of the proposed pathway.
These simulations can provide detailed insights into the stereoselectivity and regioselectivity of reactions involving this compound.
Prediction of Spectroscopic Parameters
Computational chemistry methods can accurately predict various spectroscopic parameters, which can be used to aid in the identification and characterization of molecules. For this compound, theoretical calculations can provide valuable information about its expected spectroscopic signatures.
¹H and ¹³C NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net By comparing the calculated spectra with experimental data, it is possible to confirm the structure of the synthesized compound.
Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of experimental vibrational bands to specific molecular motions.
Electronic Transitions (UV-Vis Spectroscopy): Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule. For 2-phenylbenzofuran derivatives, the electronic transitions are typically π → π* in nature, involving the conjugated system.
Table 2: Predicted Spectroscopic Data for a Model Benzofuran System
| Spectroscopic Technique | Predicted Parameter | Typical Computational Method |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | DFT (GIAO) |
| ¹³C NMR | Chemical Shifts (ppm) | DFT (GIAO) |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT |
Note: This table represents the types of spectroscopic parameters that can be predicted computationally. Actual values would need to be calculated specifically for this compound.
Exploration of Biological Activities and Pharmacological Potential of 3 Iodo 2 Phenyl Benzofuran Derivatives
Anti-Cancer and Anti-Proliferative Mechanisms of Action
Benzofuran (B130515) derivatives have shown considerable promise as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. nih.govmdpi.com The introduction of halogen atoms, such as iodine, into the benzofuran structure can significantly enhance cytotoxic properties, likely due to the formation of halogen bonds that improve binding affinity to molecular targets. mdpi.com
Inhibition of Enzyme Targets
The anticancer activity of benzofuran derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression.
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1): This enzyme plays an oncogenic role in several human cancers, including hepatocellular carcinoma. Certain 2- and 3-phenylbenzofuran derivatives have been identified as potent inhibitors of Pin1. For instance, 4,6-di(benzyloxy)-3-phenylbenzofuran demonstrated excellent selectivity and inhibitory activity against Pin1 with an IC50 value of 0.874 μM. nih.govrsc.org
Pim-1 Kinase: This enzyme is implicated in the development of prostate cancer. Structurally diverse benzofuran-based derivatives have been designed to potently inhibit Pim-1, highlighting their potential in treating cancers driven by this kinase. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and VEGFR-2 is a key regulator of this process. Specific 3-methylbenzofuran derivatives have displayed significant VEGFR-2 inhibitory activity. Notably, compounds have shown IC50 values as low as 45.4 nM, indicating potent anti-angiogenic potential. nih.gov
Phosphatidylinositol-3-kinases (PI3K): The PI3K pathway is frequently overexpressed in tumor tissues and plays a critical role in cell survival and apoptosis resistance. A novel benzofuran derivative, compound 8, was found to be a dual inhibitor of PI3K and VEGFR-2, with an IC50 value of 2.21 nM against PI3K. researchgate.net
Modulation of Cellular Pathways
Beyond direct enzyme inhibition, 2-phenyl-benzofuran derivatives exert their anticancer effects by interfering with critical cellular pathways.
Tubulin Polymerization: Microtubules are essential for cell division, making them a prime target for anticancer drugs. nih.gov Several 2-aryl and 2-aroyl-benzofuran derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site. nih.govmdpi.com This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. nih.gov For example, a (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone derivative exhibited significant growth inhibitory activity in the submicromolar range against several cancer cell lines. nih.gov Another study found that certain derivatives inhibited tubulin polymerization by up to 65.4%. mdpi.com
Cell Cycle Arrest and Apoptosis: By disrupting tubulin function, these compounds can arrest cancer cells in the G2/M phase of the cell cycle. nih.govmdpi.com This arrest prevents the cells from dividing and ultimately triggers apoptosis, or programmed cell death. nih.govnih.gov Mechanistic studies have confirmed that benzofuran derivatives can induce G2/M phase arrest and apoptosis in cervical cancer cells. nih.gov Furthermore, Hoechst staining assays have visually confirmed that treated cells show a marked increase in nuclear condensation, a hallmark of apoptosis. mdpi.com Some derivatives have also been shown to interact with DNA, inhibiting its digestion by restriction endonucleases, which may contribute to their cytotoxic effects. nih.gov
Antiproliferative Activity of Selected Benzofuran Derivatives
| Compound | Target Cell Line | Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Hepatocellular Carcinoma | 0.874 μM | Pin1 Inhibition |
| (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone | Molt4, CEM, HeLa | Submicromolar range | Tubulin Polymerization Inhibition |
| 3-methylbenzofuran derivative 16b | A549 (Lung Cancer) | 1.48 μM | VEGFR-2 Inhibition |
| Benzofuran derivative 12 | SiHa, HeLa (Cervical Cancer) | 1.10 μM, 1.06 μM | Induction of G2/M Arrest and Apoptosis |
Estrogen Receptor Modulation
The estrogen receptor (ER) is a key driver in the development and progression of a significant portion of breast cancers. Certain 2-phenylbenzofuran (B156813) derivatives have been evaluated for their ER binding affinity. nih.gov Research has shown that specific derivatives can exhibit selective binding to ER subtypes, ERα and ERβ. nih.gov For example, one study found that a particular 2-phenylbenzofuran derivative was more selective for ERβ. nih.gov Additionally, 3-acyl-5-hydroxybenzofurans have been investigated as a scaffold for developing anti-estrogen agents for breast cancer, with some compounds showing antiproliferative activity against MCF-7 cells. nih.gov Molecular docking studies have been used to explore the binding interactions between these compounds and ERα, providing a basis for designing more potent inhibitors. nih.govnih.gov
Antimicrobial Efficacy and Mechanisms
Benzofuran derivatives are recognized as a valuable pharmacophore for developing new antimicrobial agents, exhibiting activity against both drug-sensitive and drug-resistant pathogens. nih.govresearchgate.net
Antibacterial Activity
Derivatives of the benzofuran scaffold have demonstrated notable antibacterial properties against a range of pathogenic bacteria.
General Antibacterial Activity: Studies have shown that various substituted benzofurans are active against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netmdpi.com The position of substituents on the benzofuran ring significantly impacts the antibacterial activity and strain specificity. nih.gov For instance, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activity. nih.gov
Activity against Mycobacterium tuberculosis: The emergence of drug-resistant tuberculosis has created an urgent need for new treatments. Benzofuran derivatives represent a promising class of compounds in this area. nih.gov They have been shown to possess unique anti-tubercular action mechanisms and exhibit excellent activity. nih.govresearchgate.net One derivative was found to be a potent inhibitor of Mycobacterium smegmatis DNA gyraseB, an essential enzyme for bacterial survival, with an IC50 of 3.2 μM. nih.gov Another series of derivatives, based on a 6-hydroxy-benzofuran-5-carboxylic acid scaffold, were developed as highly potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), a key virulence factor. nih.gov
Antifungal Activity
The benzofuran core is a key structural feature in compounds with significant antifungal properties. researchgate.net
Broad-Spectrum Activity: Benzofuran derivatives have shown efficacy against a variety of fungal pathogens, including Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans. nih.govresearchgate.netnih.gov
Mechanisms and Potency: The antifungal activity is influenced by the specific substitutions on the benzofuran ring. Some aryl [3-(imidazol-1-yl/triazol-1-ylmethyl/methyl) benzofuran-2-yl] ketones have demonstrated moderate activity against C. albicans and C. glabrata. nih.gov Other benzofuran-5-ol derivatives have shown potent antifungal activity, completely inhibiting the growth of tested fungal species at MIC levels ranging from 1.6-12.5 μg/mL. nih.gov Hybrid molecules incorporating benzofuran with other heterocyclic nuclei like thiazolo[3,2-a]benzimidazole have also yielded compounds with potent antifungal activity. nih.gov
Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound Class | Target Organism | Observed Activity |
|---|---|---|
| 6-hydroxy-benzofurans | Various Bacteria | Excellent activity (MIC80 = 0.78-3.12 μg/mL) |
| Benzofuran-based DNA gyraseB inhibitor | Mycobacterium smegmatis | IC50 = 3.2 μM |
| Benzofuran-based mPTPB inhibitor | Mycobacterium species | Potent and selective inhibition (IC50 = 38 nM) |
| Benzofuran-5-ol derivatives | Various Fungi | MIC = 1.6-12.5 μg/mL |
| Aryl [3-(azolylmethyl)benzofuran-2-yl] ketones | Candida albicans, Candida glabrata | MIC = 5-25 μg/mL |
Antiviral Activity (e.g., Anti-Hepatitis C Virus)
The benzofuran scaffold is a key component in a class of inhibitors targeting the Hepatitis C Virus (HCV). Through high-throughput, cell-based HCV luciferase reporter assays, researchers have identified benzofuran compounds as potent inhibitors of HCV replication. nih.gov Optimization of this scaffold has led to the development of several derivatives with potent inhibitory effects (EC50 < 100 nM) and low cytotoxicity (CC50 > 25 µM), resulting in an excellent selectivity index. nih.gov
Structure-activity relationship studies have demonstrated that substitutions at the C2, C3, and C5 positions of the benzofuran ring are critical for anti-HCV activity. An aryl or heteroaryl group at the C5-position is important for inhibitory action. The C2-position can tolerate various substituted aryl groups, leading to nanomolar inhibitory potency. However, replacing the propargyl alcohol moiety at the C3-position with an aryl or heteroaryl group results in a complete loss of potency. nih.gov
Further research into benzofuran derivatives has explored their potential as broad-spectrum antiviral agents by acting as agonists for the Stimulator of Interferon Genes (STING). nih.gov This pathway is crucial for inducing type I interferons (IFN-I) in response to cytosolic DNA, a key part of the innate immune response to viral infections. nih.gov Certain benzofuran derivatives have been shown to induce IFN-β transcription in a STING-dependent manner, inhibiting the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations. nih.gov The antiviral activity is linked to their ability to induce phospho-IRF3 nuclear localization, a downstream event in the STING signaling pathway. nih.gov
Additionally, computational studies have investigated benzofuran-linked oxadiazole and triazole compounds as potential inhibitors of the HCV RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. nih.gov These studies suggest that such hybrids can exhibit good binding affinities with the enzyme's active site. nih.gov Other research has identified specific benzofuran derivatives, such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone, as having specific activity against respiratory syncytial virus (RSV). nih.gov
Anti-Inflammatory and Immunomodulatory Properties
Derivatives of iodobenzofuran have demonstrated significant anti-inflammatory potential. In vivo studies using a carrageenan-induced edema model showed that certain 3-iodo-2-aryl-benzofuran derivatives exhibit potent anti-inflammatory activity, in some cases surpassing the reference drug, diclofenac. nih.govresearchgate.net
The mechanism of action is believed to be through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation. Molecular docking studies have revealed strong binding energies of iodobenzofuran derivatives to both COX-1 and COX-2, exceeding those of diclofenac. nih.gov This suggests a strong interaction with the target proteins, which is further supported by molecular dynamics simulations indicating the stability of the compound-protein complexes. nih.gov An advantage of these compounds is the absence of an acidic group, which may reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Benzofuran derivatives have also been investigated for their immunomodulatory effects. Certain compounds have been found to inhibit the CCL20-induced chemotaxis of human peripheral blood mononuclear cells. nih.gov The CCL20/CCR6 axis is implicated in various autoimmune and inflammatory disorders, making its inhibition a promising therapeutic strategy. nih.gov
Furthermore, some benzofuran derivatives exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.commdpi.com For example, piperazine/benzofuran hybrids have been shown to down-regulate the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6 by modulating the NF-κB and MAPK signaling pathways. mdpi.com
Neuroprotective Applications and Multi-Target Strategies for Neurological Disorders (e.g., Alzheimer's Disease)
The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) has led to the development of multi-target-directed ligands, with the benzofuran scaffold serving as a promising foundation. ijpsonline.comnih.gov Benzofuran derivatives have been designed to address several pathological aspects of AD, including cholinergic system deficits, amyloid-beta (Aβ) aggregation, and neuroinflammation. nih.govresearchgate.net
One strategy involves creating hybrid molecules that combine the benzofuran core with other pharmacophores. For instance, a 2-arylbenzofuran derivative was developed that inhibits butyrylcholinesterase (BuChE), shows neuroprotective activity against Aβ₁₋₄₂ oligomers, and acts as a potent and selective CB₂ ligand. nih.gov This compound demonstrated immunomodulatory effects by shifting microglia from a pro-inflammatory M1 phenotype to a neuroprotective M2 phenotype. nih.gov Another derivative acted as a potent CB₂ inverse agonist with promising immunomodulatory properties. nih.gov
Research has also shown that certain benzofuran derivatives can inhibit Aβ aggregation and protect neuronal cells from Aβ-induced toxicity. nih.gov A specific derivative, 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl) benzofuran, not only restored cell survival after Aβ-induced cytotoxicity but also improved learning and memory in a mouse model of AD by reducing Aβ accumulation in the brain. ijpsonline.com
Furthermore, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective effects against NMDA-induced excitotoxicity. nih.govresearchgate.net One such compound exhibited neuroprotective action comparable to memantine, an established NMDA antagonist. nih.govresearchgate.net Some of these derivatives also possess antioxidant properties, scavenging free radicals and inhibiting lipid peroxidation, which are crucial for mitigating oxidative stress implicated in neurodegeneration. nih.govresearchgate.net A benzofuran-enaminone derivative has also shown potential in counteracting neurotoxicity in an AlCl₃-induced rat model of AD by regulating the expression of apoptosis and AD-related genes. nih.gov
Other Pharmacological Activities
Antiarrhythmic and Cardiovascular Agents (e.g., Amiodarone, Dronedarone, Benzarone, Benziodarone, Saprisartan)
The benzofuran nucleus is a core structure in several cardiovascular drugs. Amiodarone and Dronedarone are well-known antiarrhythmic agents that contain a benzofuran moiety. Their pharmacological action is complex, involving the blockade of multiple ion channels. Benzarone and Benziodarone are other examples of benzofuran-containing compounds with cardiovascular effects.
Research into novel benzofuran derivatives has aimed to develop new antiarrhythmic agents. Studies on 5-aminobenzofuran derivatives have shown that specific structural features are crucial for activity. nih.gov For instance, the presence of two methoxy (B1213986) groups at positions 4 and 7, a tertiary aminoethoxy side chain at position 6, and an N-methylurea group at position 5 on the benzofuran ring led to the most active compounds against ouabain-induced ventricular arrhythmia in dogs. nih.gov Two long-acting derivatives, N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea and N-[4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea, showed advantages when compared to existing drugs like quinidine and disopyramide. nih.gov
Anti-Diabetic and Anti-Hyperlipidemic Effects
Benzofuran derivatives have been investigated for their potential in managing metabolic disorders such as diabetes and hyperlipidemia. nih.govnih.govtaylorandfrancis.comresearchgate.net
In the context of diabetes, hydroxylated 2-phenylbenzofuran compounds have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov One derivative was found to be 167 times more active against α-glucosidase than the reference drug, acarbose. nih.gov This compound also demonstrated effective inhibition of islet amyloid polypeptide (IAPP) aggregation, a pathological feature in type 2 diabetes, without significant cytotoxicity. nih.gov Molecular docking studies support the potential of these derivatives to modulate multiple targets involved in diabetes. nih.gov Other studies have identified arylbenzofuran derivatives from natural sources that are better inhibitors of α-glucosidase than acarbose. frontiersin.org
For hyperlipidemia, novel N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have shown potent lipid-lowering effects in Triton WR-1339-induced hyperlipidemic rats. nih.govresearchgate.net At a dose of 15 mg/kg, certain derivatives significantly reduced elevated plasma triglyceride levels and increased high-density lipoprotein-cholesterol levels. nih.gov Similarly, N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide and N-(4-benzoylphenyl)benzofuran-2-carboxamide also demonstrated significant reductions in plasma triglycerides and total cholesterol, along with an increase in HDL-cholesterol. nih.gov These findings suggest that benzofuran derivatives have promising potential in the treatment of hyperlipidemia and atherosclerosis. nih.govnih.gov
Anticonvulsant and Central Nervous System (CNS) Modulating Effects
The diverse biological activities of benzofuran derivatives extend to the central nervous system, where they have been explored for anticonvulsant and other CNS-modulating effects. nih.govresearchgate.net The structural versatility of the benzofuran scaffold allows for the development of compounds that can interact with various CNS targets. While specific studies on 3-Iodo-2-phenyl-benzofuran in this area are limited, the broader class of benzofuran derivatives has shown promise. The neuroprotective effects observed in the context of Alzheimer's disease, such as the modulation of excitotoxicity, also point towards their potential to influence CNS activity relevant to conditions like epilepsy. nih.gov Further research is needed to fully elucidate the anticonvulsant and broader CNS-modulating properties of specific this compound derivatives.
Data Tables
Table 1: Anti-Inflammatory Activity of Iodobenzofuran Derivatives
| Compound | Target | Activity | Model | Reference |
|---|---|---|---|---|
| 2b (an iodobenzofuran derivative) | COX-1/COX-2 | Higher inhibition rates than diclofenac | Carrageenan-induced edema in vivo | nih.gov, researchgate.net |
| 2c (an iodobenzofuran derivative) | COX-1/COX-2 | Higher inhibition rates than diclofenac | Carrageenan-induced edema in vivo | nih.gov, researchgate.net |
Table 2: Neuroprotective Activity of Benzofuran Derivatives in Alzheimer's Disease Models
| Compound | Target/Mechanism | Activity | Model | Reference |
|---|---|---|---|---|
| Compound 8 (2-arylbenzofuran) | Butyrylcholinesterase, CB₂ receptor | Inhibits BuChE, potent CB₂ ligand, immunomodulatory (M1 to M2 microglia shift) | In vitro | nih.gov |
| 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl) benzofuran | Aβ aggregation | Reduces Aβ accumulation, improves memory | Mouse model of AD | ijpsonline.com |
Table 3: Anti-Diabetic and Anti-Hyperlipidemic Activity of Benzofuran Derivatives
| Compound | Target/Mechanism | Activity | Model | Reference |
|---|---|---|---|---|
| Compound 16 (hydroxylated 2-phenylbenzofuran) | α-glucosidase, IAPP aggregation | IC₅₀ 167 times lower than acarbose (α-glucosidase), inhibits IAPP aggregation | In vitro enzymatic assays | nih.gov |
| Compound 3b (N-(benzoylphenyl)-1-benzofuran-2-carboxamide) | Lipid metabolism | Significantly reduces triglycerides (p <0.0001), increases HDL (p <0.001) | Triton-WR-1339-induced hyperlipidemic rats | nih.gov, researchgate.net |
| Compound 4c' (N-(acetylphenyl)-1-benzofuran-2-carboxamide) | Lipid metabolism | Significantly reduces triglycerides (p <0.05), increases HDL (p <0.05) | Triton-WR-1339-induced hyperlipidemic rats | nih.gov |
| Compound 4 (N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamide) | Lipid metabolism | Significantly reduces plasma total cholesterol and triglycerides | Triton WR-1339-induced hyperlipidemic rats | nih.gov |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
The exploration of the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological profiles. While specific SAR studies on the this compound scaffold are not extensively documented, valuable insights can be extrapolated from research on related 2-phenyl-benzofuran and 3-substituted benzofuran analogs. The key structural features of this compound—the benzofuran core, the phenyl group at the C-2 position, and the iodine atom at the C-3 position—each play a significant role in modulating the pharmacological activity of its derivatives.
The Benzofuran Core: The benzofuran nucleus itself is a well-established pharmacophore present in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. easpublisher.commdpi.com Its planar structure allows for significant interaction with biological targets.
The 2-Phenyl Group: The presence of a phenyl ring at the C-2 position is a common feature in many biologically active benzofuran derivatives. researchgate.net Modifications to this phenyl ring can significantly impact the compound's potency and selectivity. For instance, the introduction of substituents such as hydroxyl, methoxy, or halogen groups can alter the electronic and steric properties, thereby influencing interactions with target enzymes or receptors. researchgate.net Earlier SAR studies have indicated that substitutions on the C-2 phenyl ring are critical for the cytotoxic activity of benzofuran derivatives. nih.gov
The 3-Iodo Group: The iodine atom at the C-3 position is a key feature for both biological activity and synthetic versatility. From a biological standpoint, the halogen atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the molecule to its biological target. The position of the halogen on the benzofuran ring has been shown to be a critical determinant of its biological activity. nih.gov From a synthetic perspective, the carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group for various cross-coupling reactions. This facilitates the introduction of a wide range of functional groups at the C-3 position, allowing for extensive exploration of the SAR.
The following table summarizes the general SAR principles for 2,3-disubstituted benzofuran derivatives, which can be applied to hypothesize the optimization of this compound's biological profile.
Table 1: Inferred Structure-Activity Relationships of this compound Derivatives
| Structural Position | Modification | Potential Impact on Biological Activity |
|---|---|---|
| C-2 Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH3) | May enhance activity depending on the target. |
| Introduction of electron-withdrawing groups (e.g., -NO2, -CF3) | Can influence binding affinity and metabolic stability. | |
| Introduction of halogens (e.g., -F, -Cl, -Br) | Can alter lipophilicity and introduce halogen bonding interactions. | |
| C-3 Position | Replacement of iodine with other functional groups | Allows for extensive diversification to explore a wide range of biological targets. |
| Introduction of aryl or heteroaryl groups | Can introduce additional binding interactions and modulate the overall shape of the molecule. | |
| Introduction of alkyl or substituted alkyl chains | Can affect solubility and pharmacokinetic properties. | |
| Benzofuran Core | Substitution on the benzene (B151609) ring of the benzofuran nucleus | Can fine-tune the electronic properties and steric profile of the entire scaffold. |
Role as a Precursor in Drug Discovery and Development Programs
The compound this compound serves as a pivotal precursor in drug discovery and development programs due to its inherent structural features that allow for facile chemical diversification. researchgate.net The presence of the iodine atom at the C-3 position makes it an exceptionally versatile building block for the synthesis of a vast library of multi-substituted benzofuran derivatives. researchgate.net This synthetic accessibility is a cornerstone of modern medicinal chemistry, enabling the rapid generation of new chemical entities for high-throughput screening and lead optimization.
The primary utility of this compound as a precursor lies in its reactivity in various palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the construction of complex molecular architectures. The heteroaromatic carbon-iodine bond is a key reactive site for these transformations. researchgate.net
Key synthetic transformations utilizing this compound as a precursor include:
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-3 position by coupling with boronic acids or their esters. This is a powerful method for creating novel biaryl structures with potential biological activities. researchgate.net
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-3 position of the benzofuran and a terminal alkyne. The resulting alkynyl-substituted benzofurans can serve as intermediates for further transformations or be evaluated for their own biological properties. researchgate.net
Heck Coupling: This reaction facilitates the formation of a new carbon-carbon bond at the C-3 position by reacting with an alkene. This is a valuable tool for introducing alkenyl substituents. researchgate.net
Carbonylative Suzuki Coupling and Carboalkoxylation: These reactions allow for the introduction of carbonyl-containing functionalities, such as ketones and esters, at the C-3 position. researchgate.net
The ability to generate a diverse library of compounds from a single, readily accessible precursor like this compound is a significant advantage in drug discovery. It allows medicinal chemists to systematically explore the chemical space around the benzofuran scaffold and to investigate the impact of various substituents on biological activity. This approach accelerates the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
Table 2: Examples of Compound Classes Synthesized from this compound
| Reaction Type | Reactant | Resulting Compound Class | Potential Therapeutic Area |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | 3-Aryl-2-phenyl-benzofurans | Anticancer, Anti-inflammatory |
| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-2-phenyl-benzofurans | Antiviral, Kinase inhibitors |
| Heck Coupling | Alkene | 3-Alkenyl-2-phenyl-benzofurans | Various |
| Buchwald-Hartwig Amination | Amine | 3-Amino-2-phenyl-benzofurans | CNS disorders, Anticancer |
| Stille Coupling | Organostannane | 3-Substituted-2-phenyl-benzofurans | Various |
Applications in Materials Science and Advanced Functional Materials
Development of Organic Electronic Materials
The pursuit of novel organic materials for electronic applications, such as organic field-effect transistors (OFETs) and photoelectronic devices, is driven by the promise of lightweight, flexible, and low-cost alternatives to traditional inorganic semiconductors. Benzofuran (B130515) derivatives, with their extended π-conjugated systems, have shown considerable potential in this arena. The 3-Iodo-2-phenyl-benzofuran scaffold serves as a key intermediate in the synthesis of more complex, functional organic electronic materials.
The presence of the iodine atom at the 3-position of the benzofuran ring is of particular synthetic utility. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. researchgate.net This allows for the facile introduction of various functional groups and the extension of the π-conjugation, which are crucial for tailoring the electronic properties of the material. For instance, the coupling of 3-iodobenzofurans with aromatic or heteroaromatic moieties can lead to the formation of larger, planar molecules with enhanced charge transport capabilities, a key requirement for active materials in OFETs.
While direct studies on this compound in OFETs are not extensively reported, research on analogous benzofuran-containing organic semiconductors provides insight into its potential. The charge carrier mobility in organic semiconductors is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the solid state. The introduction of different substituents via the iodo-functionalization allows for the systematic modification of the molecular architecture to optimize these parameters.
In the realm of photoelectronic devices, such as organic light-emitting diodes (OLEDs), benzofuran derivatives have been investigated for their luminescent properties. researchgate.net The 2-phenyl-benzofuran core is known to be a blue-light emitting chromophore. researchgate.net The functionalization at the 3-position can be used to tune the emission wavelength and quantum efficiency of the resulting materials. For example, the synthesis of novel host materials for blue OLEDs based on dibenzofuran (B1670420) derivatives has been reported to achieve high external quantum efficiencies. khu.ac.kr Although specific data for this compound is not available, its role as a precursor allows for the creation of a diverse library of 2,3-disubstituted benzofurans with tailored photophysical properties for OLED applications.
Table 1: Potential Electronic Applications of this compound Derivatives
| Application Area | Role of this compound | Potential Advantages |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Precursor for synthesizing larger π-conjugated systems via cross-coupling reactions. | Tunable molecular structure for optimized charge transport; potential for high charge carrier mobility. |
| Organic Light-Emitting Diodes (OLEDs) | Building block for creating novel emissive or host materials. | Ability to tune emission color and improve quantum efficiency through substitution. |
| Organic Photovoltaics (OPVs) | Component in the design of donor or acceptor materials. | Modification of HOMO/LUMO energy levels to optimize charge separation and collection. |
Fluorescent Probes and Sensors
Benzofuran derivatives are recognized for their intrinsic fluorescent properties, making them attractive candidates for the development of fluorescent probes and sensors. d-nb.info The emission characteristics of these compounds are sensitive to their local environment, a property that can be exploited for sensing applications. scispace.com The 2-phenyl-benzofuran scaffold, in particular, exhibits notable fluorescence. researchgate.net
The introduction of an iodine atom at the 3-position can influence the photophysical properties of the 2-phenyl-benzofuran core. Halogen atoms are known to induce a "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or a decrease in fluorescence quantum yield. However, the iodine atom also serves as a versatile handle for further chemical modification.
Through cross-coupling reactions, various recognition moieties can be attached to the 3-position of the benzofuran ring. These moieties can be designed to selectively interact with specific analytes, such as metal ions, anions, or biologically relevant molecules. Upon binding of the analyte, the electronic structure and, consequently, the fluorescence properties of the benzofuran fluorophore can be altered, leading to a detectable signal (e.g., "turn-on" or "turn-off" fluorescence, or a shift in the emission wavelength).
While specific studies detailing the use of this compound as a direct fluorescent probe are limited, the principles of its application are well-established within the broader class of functionalized benzofurans. The combination of the inherent fluorescence of the 2-phenyl-benzofuran core and the synthetic versatility offered by the iodo-substituent makes it a promising platform for the rational design of novel fluorescent sensors.
Table 2: Photophysical Properties of a Representative 2-Phenyl-benzofuran Derivative
| Property | Value | Solvent |
|---|---|---|
| Absorption Maximum (λabs) | ~310 nm | Methanol |
| Emission Maximum (λem) | Not Reported | Not Reported |
| Fluorescence Quantum Yield (ΦF) | Not Reported | Not Reported |
Antioxidant Applications in Material Protection
Oxidative degradation is a significant factor in the deterioration of a wide range of materials, including polymers, plastics, and coatings. This process, often initiated by exposure to heat, light, or chemical agents, involves the formation of highly reactive free radicals that can lead to chain reactions, resulting in the loss of mechanical and physical properties of the material. Antioxidants are chemical compounds that can inhibit or delay these oxidative processes.
Benzofuran derivatives, particularly those bearing phenolic hydroxyl groups, have been investigated for their antioxidant activities. nih.gov The mechanism of action typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and terminating the degradation chain reaction. nih.gov The resulting benzofuran-based radical is often stabilized by resonance, making the parent molecule an effective radical scavenger. nih.gov
While this compound does not possess a hydroxyl group for traditional hydrogen atom donation, the electronic properties of halogenated aromatic compounds can influence their reactivity and interaction with radicals. Furthermore, the 3-iodo substituent provides a site for the introduction of functional groups that can impart antioxidant activity. For instance, the iodine atom could be replaced with a hydroxyl group or other radical-scavenging moieties through nucleophilic substitution or cross-coupling reactions.
Studies on the antioxidant properties of 2-phenyl-benzofuran derivatives have shown that the extended π-conjugation of the system can play a role in stabilizing radical species. nih.gov The antioxidant potential is often evaluated by measuring the ability of the compound to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or to reduce metal ions. nih.gov While direct experimental data on the antioxidant efficacy of this compound for material protection is scarce, its potential lies in its capacity to be transformed into more potent antioxidant structures.
Table 3: Common Antioxidant Mechanisms
| Mechanism | Description | Relevance to Benzofuran Derivatives |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the antioxidant to a free radical. | Primarily relevant for hydroxylated benzofuran derivatives. nih.gov |
| Single Electron Transfer - Proton Transfer (SET-PT) | An electron is first transferred from the antioxidant to the radical, followed by a proton transfer. | Can be a plausible mechanism for benzofurans with appropriate electronic properties. nih.gov |
| Radical Adduct Formation (RAF) | The antioxidant molecule adds to the free radical, forming a stable adduct. | A potential mechanism for non-hydroxylated benzofurans. nih.gov |
Natural Occurrence and Biosynthetic Pathways of Benzofuran Derivatives
Isolation from Botanical Sources
Benzofuran (B130515) derivatives are widely distributed in the plant kingdom, with notable concentrations in families such as the Moraceae, Apiaceae, Rutaceae, and Fabaceae. mdpi.comfrontiersin.org
The Moraceae family, which includes mulberry trees (Morus species), is a rich source of various benzofuran derivatives, particularly 2-arylbenzofurans known as moracins. nih.govmdpi.com These compounds are often isolated from the root bark, stem bark, and leaves. nih.gov
Furocoumarins are a significant subgroup of benzofuran derivatives found in plants. These compounds can be structurally divided into two main types: linear (psoralen-type) and angular (angelicin-type). researchgate.net They are well-documented in the Apiaceae (e.g., celery, parsnip, parsley), Rutaceae (citrus fruits), and Fabaceae families. frontiersin.orgwikipedia.org
Angelicin : This angular furocoumarin is found in various plants, including those from the Apiaceae and Fabaceae families, such as Angelica archangelica and Bituminaria bituminosa. wikipedia.orgresearchgate.net
Psoralen : The parent compound of linear furocoumarins, psoralen, is notably found in the seeds of Psoralea corylifolia, as well as in figs (Ficus carica), celery, and parsley. wikipedia.orgherbs2000.comnih.gov
Xanthotoxin (8-methoxypsoralen) : This linear furocoumarin is a major constituent in plants of the Apiaceae family, such as Ammi majus and various Heracleum species, and is also found in Rutaceae plants. mui.ac.irnih.govnih.govchemfaces.com
Table 1: Examples of Naturally Occurring Benzofuran Derivatives in Botanical Sources
| Compound Name | Type | Botanical Source(s) | Family |
|---|---|---|---|
| Moracin C | 2-Arylbenzofuran | Morus alba (White Mulberry) | Moraceae |
| Moracin M | 2-Arylbenzofuran | Morus alba (White Mulberry) | Moraceae |
| Angelicin | Angular Furocoumarin | Angelica archangelica | Apiaceae |
| Psoralen | Linear Furocoumarin | Psoralea corylifolia, Ficus carica (Fig) | Fabaceae, Moraceae |
Presence in Zoological and Fungal Species
While predominantly found in plants, benzofuran derivatives have also been isolated from microorganisms, particularly fungi. nih.gov Endophytic fungi, which live within plant tissues, are known producers of these compounds. For instance, the mangrove endophytic fungus Xylaria sp. has been shown to produce novel benzofuran derivatives. acs.org Another example is the marine-derived fungus Penicillium crustosum, from which several benzofuran derivatives with antimicrobial and anti-inflammatory activities have been isolated. nih.gov
The occurrence of benzofuran derivatives in the animal kingdom is not well-documented. While some general reviews mention their presence in "natural animals and plants," specific examples of benzofurans produced by or sequestered in animals are scarce in scientific literature. rsc.org Their primary natural sources are considered to be plants and microorganisms.
Table 2: Examples of Benzofuran Derivatives from Fungal Sources
| Compound Name | Fungal Source |
|---|---|
| Xyloketal J | Xylaria sp. |
| Xyloester A | Xylaria sp. |
Biosynthetic Investigations
The biosynthesis of benzofuran derivatives, particularly furocoumarins, has been a subject of significant research. The core pathways involve intermediates from both the shikimate and mevalonate (B85504) pathways. researchgate.nethebmu.edu.cn
The journey to both linear and angular furocoumarins begins with the amino acid L-phenylalanine, a product of the shikimate pathway . rsc.orggenome.jp L-phenylalanine is converted through a series of enzymatic steps to umbelliferone (B1683723) (7-hydroxycoumarin), which serves as a crucial branch-point intermediate. researchgate.netcdnsciencepub.com
From umbelliferone, the pathway diverges:
Linear Furocoumarins (Psoralen-type) : Biosynthesis proceeds through the prenylation of umbelliferone at the C-6 position, which leads to the formation of marmesin. Marmesin is then converted to psoralen. cdnsciencepub.com Subsequent enzymatic modifications, such as hydroxylation and O-methylation, can produce other linear furocoumarins like xanthotoxin and bergapten. cdnsciencepub.com
Angular Furocoumarins (Angelicin-type) : This pathway involves the prenylation of umbelliferone at the C-8 position, forming osthenol. This is followed by cyclization to create the dihydrofuranocoumarin columbianetin, which is the precursor to angelicin. researchgate.netcdnsciencepub.comresearchgate.net
These biosynthetic pathways highlight the complex enzymatic machinery that plants and other organisms use to produce a diverse array of benzofuran derivatives. frontiersin.org
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes to 2-arylbenzofurans, including 3-Iodo-2-phenyl-benzofuran, is a key focus of current research. Traditional methods often require harsh reaction conditions and generate significant waste. Modern approaches are increasingly centered on principles of green chemistry, aiming for higher yields, reduced reaction times, and the use of less hazardous reagents and solvents.
Furthermore, multicatalytic one-pot methods are being developed, combining multiple reaction steps into a single, streamlined process. For instance, a protocol involving two Sonogashira coupling reactions followed by cyclization enables the synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols under mild conditions acs.org. These innovative synthetic strategies not only improve the efficiency and sustainability of producing this compound and its derivatives but also facilitate the generation of diverse molecular libraries for further study.
Comprehensive Mechanistic Studies of Biological Activities at the Molecular Level
While numerous benzofuran (B130515) derivatives have demonstrated significant biological activities, a detailed understanding of their mechanisms of action at the molecular level is often lacking. Future research will increasingly focus on elucidating these intricate pathways to enable the rational design of more potent and selective therapeutic agents.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, research on benzofuran derivatives with anticancer activity has highlighted the importance of substitutions at various positions on the benzofuran scaffold for inhibitory activity against targets like hepatitis C virus nih.gov. Molecular docking simulations and in-silico studies are also being employed to predict the binding interactions between benzofuran derivatives and their biological targets, such as enzymes and proteins. These computational approaches can help to identify key structural features responsible for the observed biological effects and guide the synthesis of optimized analogues mdpi.comjazindia.com.
By combining experimental biological assays with computational modeling, researchers can gain a deeper understanding of how compounds like this compound interact with biological systems. This knowledge is essential for the development of next-generation therapeutics with improved efficacy and reduced side effects.
High-Throughput Screening and Combinatorial Library Synthesis for Drug Discovery
High-throughput screening (HTS) is a powerful tool in modern drug discovery, allowing for the rapid testing of large numbers of compounds for a specific biological target bmglabtech.com. The application of HTS to libraries of benzofuran derivatives holds immense promise for identifying novel "hit" compounds with therapeutic potential. The primary goal of HTS is to identify candidates from compound libraries that affect a target in a desired way, which are then termed "leads" bmglabtech.com.
To facilitate HTS, the development of efficient methods for generating diverse libraries of benzofuran derivatives is essential. Combinatorial chemistry techniques are being utilized to synthesize large numbers of structurally related compounds in a systematic and efficient manner. For example, the solution-phase parallel synthesis of a 121-member library of multi-substituted benzo[b]furans has been described, starting from 3-iodobenzofurans acs.orgnih.gov. This approach allows for the rapid exploration of the chemical space around the benzofuran scaffold, increasing the chances of discovering compounds with desirable biological activities. The integration of HTS with combinatorial library synthesis creates a powerful platform for accelerating the drug discovery process for benzofuran-based therapeutics.
Advanced Computational Design and Optimization of this compound Derivatives
Computational methods are playing an increasingly important role in the design and optimization of novel drug candidates. In the context of this compound, in-silico techniques are being used to predict the biological activity, pharmacokinetic properties, and potential toxicity of its derivatives.
Molecular docking is a key computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is used to identify new small molecules that are likely to bind to a specific target protein and to optimize the binding of a lead compound nih.gov. For instance, computational studies have been used to design and study new benzofuran hybrids as dual inhibitors of PI3K and VEGFR2, which are important targets in cancer therapy nih.govresearchgate.net.
Furthermore, in-silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is used to assess the drug-likeness of novel compounds early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles researchgate.netresearchgate.net. By leveraging these advanced computational tools, researchers can prioritize the synthesis of the most promising this compound derivatives, thereby saving time and resources in the drug development pipeline.
| Computational Technique | Application in Benzofuran Research | Reference |
| Molecular Docking | Predicting binding affinity and interactions with biological targets. | nih.govnih.govresearchgate.net |
| In-silico ADMET Prediction | Assessing drug-likeness and pharmacokinetic properties. | researchgate.netresearchgate.net |
| Structure-Activity Relationship (SAR) | Identifying key structural features for biological activity. | nih.gov |
Exploration of New Application Domains (e.g., Agrochemicals, Diagnostics)
The versatile chemical nature of the benzofuran scaffold suggests that its applications may extend beyond the realm of pharmaceuticals. Future research is poised to explore the potential of this compound and its derivatives in other important fields, such as agriculture and diagnostics.
In the agrochemical sector, there is a continuous need for new and effective herbicides, insecticides, and fungicides. Some benzofuran-based compounds, such as ethofumesate and benfuresate, are already used as herbicides wikipedia.org. The structural diversity that can be achieved with the this compound core provides a rich platform for the discovery of novel agrochemicals with improved efficacy and environmental profiles. For example, benzofuran derivatives have shown potential as insect antifeedants mdpi.com.
In the field of diagnostics, molecules with specific binding properties and detectable signals are highly valuable. The benzofuran scaffold could potentially be functionalized to create fluorescent probes or imaging agents for detecting specific biological markers. The inherent fluorescence of some benzofuran derivatives makes them attractive candidates for such applications researchgate.net. The exploration of these new application domains will undoubtedly broaden the impact and utility of this compound chemistry.
Q & A
Q. What are the key considerations when designing a synthesis route for 3-Iodo-2-phenyl-benzofuran?
- Methodological Answer : Synthesis typically involves halogenation or cross-coupling reactions. For example, iodination can be achieved using NaH in THF with iodinating agents (e.g., iodine monochloride) under controlled temperatures (0–25°C). Aromatic substitution reactions, such as Suzuki-Miyaura coupling, may introduce the phenyl group. Critical factors include solvent selection (e.g., THF, hexafluoropropanol for enhanced reactivity), stoichiometric control of iodinating agents, and inert atmosphere maintenance to prevent side reactions .
Q. How can researchers optimize purification techniques for this compound derivatives?
- Methodological Answer : Purification often combines column chromatography (silica gel, ethyl acetate/hexane eluents) and recrystallization. For polar derivatives, reverse-phase HPLC may improve separation. Monitor purity via TLC and confirm using melting point analysis (e.g., mp 79–81°C for sulfonyl chloride derivatives ). High-yield recrystallization requires solvent polarity matching; for example, dichloromethane/hexane systems are effective for halogenated benzofurans .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and electronic environments. Iodo substituents deshield adjacent protons (e.g., δ 7.2–8.1 ppm for aromatic protons ).
- HRMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 426.25 for 5-Iodo-2,7-dimethyl derivatives ).
- IR : Detects functional groups (e.g., C=O stretches at 1680–1720 cm for carbonyl-containing derivatives ).
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Key steps:
- Data Collection : Use a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with multi-scan absorption correction .
- Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder. Example unit cell parameters for 5-Iodo-2,7-dimethyl derivatives:
| Parameter | Value |
|---|---|
| a | 11.5480 Å |
| b | 9.9394 Å |
| c | 14.8911 Å |
| β | 107.611° |
| Space group | P2/n |
Q. What strategies address contradictory reactivity data in benzofuran derivatives with varying substituents?
- Methodological Answer : Contradictions often arise from electronic or steric effects. For example:
- Iodo vs. Sulfonyl Groups : Iodo substituents enhance electrophilic substitution reactivity, while sulfonyl groups (e.g., 4-methylphenylsulfonyl) direct nucleophilic attacks to specific positions .
- Steric Hindrance : Bulky substituents (e.g., 3-fluorophenyl) reduce reaction rates in cross-couplings. Compare crystal packing data (e.g., π-π interactions in 3-ethylsulfinyl derivatives ) to predict steric clashes.
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Iodine as a Leaving Group : The C–I bond’s polarization facilitates oxidative addition in Pd-catalyzed couplings (e.g., Heck or Sonogashira reactions).
- Electron-Withdrawing Groups : Sulfonyl or nitro substituents activate the benzofuran core for nucleophilic substitution, as seen in 5-iodo-2,7-dimethyl derivatives .
- Kinetic Studies : Use DFT calculations to map charge distribution and identify reactive sites (supported by SCXRD bond lengths, e.g., C–I = 2.09 Å ).
Q. What role do non-covalent interactions play in the crystal packing of iodinated benzofuran derivatives?
- Methodological Answer :
- π-π Stacking : Aromatic rings in 3-ethylsulfinyl-2-(4-fluorophenyl) derivatives exhibit centroid-centroid distances of 3.8–4.2 Å, stabilizing the lattice .
- Halogen Bonding : Iodo substituents participate in C–I···O interactions (e.g., I···O = 3.3 Å in 5-iodo-3-sulfonyl derivatives ).
- Hydrogen Bonding : Hydroxyl or carbonyl groups form intermolecular H-bonds (e.g., O–H···O = 2.7 Å in benzofuran-2-carboxamide derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
